4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNIZATXXDHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Br)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analysis :
- Bromine vs. Cyano Groups: Bromine in the target compound likely improves membrane permeability and target engagement compared to the polar cyano group in I-6, which may limit bioavailability .
- 3-Oxo vs. 8-Hydroxy : The 3-oxo group in the target compound introduces a hydrogen-bond acceptor, contrasting with the 8-hydroxy group in H2L1–H2L3, which acts as a metal-binding site .
- Benzamide vs. Benzohydrazide : The benzamide moiety offers metabolic stability, whereas benzohydrazides in Schiff bases facilitate metal chelation and antimicrobial activity .
Physicochemical Properties
- Lipophilicity : The bromine atom in the target compound increases logP compared to methoxy or hydroxy analogs, enhancing blood-brain barrier penetration.
- Solubility : The 3-oxo group improves aqueous solubility relative to the fully saturated analogs in H2L1–H2L3 .
- Stability : Brominated benzamides exhibit superior hydrolytic stability compared to ester or hydrazide derivatives .
Biological Activity
4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound belonging to the class of benzamides and pyridoquinolines. Its unique structure incorporates both a bromine atom and a ketone group, which are essential for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Molecular Structure and Properties
The molecular formula of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is CHBrNO with a molecular weight of approximately 353.22 g/mol. The compound's structure suggests possible interactions with biological targets due to its functional groups.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN2O |
| Molecular Weight | 353.22 g/mol |
| Functional Groups | Bromine, Ketone |
Synthesis
The synthesis of 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions using brominated benzamides and pyridoquinoline derivatives. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify the structure and confirm successful synthesis .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to exhibit inhibitory effects on certain enzymes involved in cancer pathways or microbial growth .
Anticancer Properties
Research indicates that 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may possess anticancer properties. For instance:
- In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.
Antimicrobial Activity
There is also evidence suggesting that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains .
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
-
Case Study 1: Anticancer Activity
- Objective: To evaluate the cytotoxic effects on cancer cell lines.
- Findings: The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 25 µM.
-
Case Study 2: Antimicrobial Testing
- Objective: To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
